molecular formula C11H13F3N6 B12237167 1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-(2,2,2-trifluoroethyl)piperazine

1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-(2,2,2-trifluoroethyl)piperazine

Cat. No.: B12237167
M. Wt: 286.26 g/mol
InChI Key: LWUVNCSCTWCLOM-UHFFFAOYSA-N
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Description

1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-(2,2,2-trifluoroethyl)piperazine is a compound that has garnered significant interest in the field of medicinal chemistry. It features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity, and a trifluoroethyl group attached to a piperazine ring. This unique structure endows the compound with potential therapeutic properties, particularly in the realm of cancer treatment .

Chemical Reactions Analysis

Types of Reactions

1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-(2,2,2-trifluoroethyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrazolo[3,4-d]pyrimidine N-oxide, while reduction could produce a dihydropyrazolo[3,4-d]pyrimidine derivative .

Mechanism of Action

The mechanism by which 1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-(2,2,2-trifluoroethyl)piperazine exerts its effects involves the inhibition of cyclin-dependent kinase 2 (CDK2). This enzyme plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-(2,2,2-trifluoroethyl)piperazine is unique due to its combination of a biologically active pyrazolo[3,4-d]pyrimidine core and a trifluoroethyl-substituted piperazine ring. This combination enhances its potential as a therapeutic agent, particularly in cancer treatment .

Properties

Molecular Formula

C11H13F3N6

Molecular Weight

286.26 g/mol

IUPAC Name

4-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C11H13F3N6/c12-11(13,14)6-19-1-3-20(4-2-19)10-8-5-17-18-9(8)15-7-16-10/h5,7H,1-4,6H2,(H,15,16,17,18)

InChI Key

LWUVNCSCTWCLOM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(F)(F)F)C2=NC=NC3=C2C=NN3

Origin of Product

United States

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